molecular formula C7H4Cl2INO B2677417 (NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine CAS No. 1261025-34-6

(NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine

Cat. No.: B2677417
CAS No.: 1261025-34-6
M. Wt: 315.92
InChI Key: LJWKJZNSQXMQPS-QDEBKDIKSA-N
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Description

(NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine is a chemical compound characterized by the presence of dichloro and iodo substituents on a phenyl ring, along with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine typically involves the reaction of 2,4-dichloro-3-iodobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The dichloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-3-iodopyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.

    2,4-Dichloro-3-nitrophenylhydroxylamine: Contains a nitro group instead of an iodo group.

Uniqueness

(NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine is unique due to the combination of dichloro and iodo substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(NE)-N-[(2,4-dichloro-3-iodophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2INO/c8-5-2-1-4(3-11-12)6(9)7(5)10/h1-3,12H/b11-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWKJZNSQXMQPS-QDEBKDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=NO)Cl)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1/C=N/O)Cl)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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